AR antagonist 3

Description

Significance of Receptor Antagonism in Biological Systems

Receptor antagonists play a crucial role in maintaining homeostasis and are instrumental in pharmacological intervention. By binding to a receptor, an antagonist can prevent the binding of endogenous ligands, such as hormones and neurotransmitters, thereby inhibiting a specific biological response. This mechanism is central to the treatment of numerous conditions where receptor signaling is dysregulated. For instance, the blockade of hormone receptors is a cornerstone of therapy for certain types of cancer, while antagonism of neurotransmitter receptors is key in managing various neurological and psychiatric disorders. The specificity of an antagonist for a particular receptor subtype is a critical determinant of its therapeutic efficacy and side-effect profile. Researchers continuously strive to develop antagonists with high selectivity to target specific pathological processes without affecting normal physiological functions.

Overview of "AR Antagonist 3" in Diverse Research Contexts

The designation "this compound" is not unique to a single compound but appears in various research areas, highlighting the broad applicability of receptor antagonism. The meaning of "AR" in this context is dependent on the specific scientific field, referring to either Androgen Receptors or Adenosine (B11128) Receptors. This distinction is crucial for understanding the compound's mechanism of action and its potential applications.

In the context of endocrinology and cancer research, "AR" refers to the Androgen Receptor, a protein that plays a critical role in the development and progression of prostate cancer. nih.gov Androgen receptor antagonists, also known as antiandrogens, are a class of drugs that block the effects of androgens like testosterone (B1683101). researchgate.netmdpi.com These antagonists are a mainstay in the treatment of prostate cancer. nih.gov

One example of a potent androgen receptor antagonist is 3-(12-hydroxymethyl-1,12 dicarba-closo-dodecaboran-1-yl)benzonitrile, also known as BA341 . researchgate.net This compound features a p-carborane (B1425697) cage as a hydrophobic pharmacophore. researchgate.net Structural analysis and docking studies have shown that the cyano group of BA341 forms hydrogen bonds with specific amino acid residues (Gln711 and Arg752) within the ligand-binding domain of the human androgen receptor. researchgate.net

| Compound Name | Receptor Target | Research Context | Key Structural Feature |

| BA341 | Androgen Receptor (AR) | Prostate Cancer | p-carborane cage |

In the field of neuroscience and immunology, "AR" typically stands for Adenosine Receptor. Adenosine receptors are a class of G protein-coupled receptors that are activated by the endogenous nucleoside adenosine. nih.gov There are four main subtypes of adenosine receptors: A1, A2A, A2B, and A3. nih.gov Antagonists of these receptors are being investigated for a variety of therapeutic applications.

A1R/A3R dual antagonist HY-153333 : This compound, also referred to as A1/A3 this compound, demonstrates high affinity for both the A1 and A3 adenosine receptors, acting as a dual antagonist. medchemexpress.com It is being explored for its potential in the research of chronic heart diseases. medchemexpress.com The binding affinities for A1R and A3R have been determined, with pKd values of 8.25 and 7.87, and pKi values of 8.36 and 8.01, respectively. medchemexpress.com

A2Athis compound : The A2A adenosine receptor (A2AAR) is a significant target in the development of treatments for conditions like Parkinson's disease and for cancer immunotherapy. nih.govplos.org A2AAR antagonists can block the immunosuppressive effects of adenosine in the tumor microenvironment. nih.gov Virtual screening of large compound libraries has been employed to identify novel A2AAR antagonists. acs.org This approach has led to the discovery of new chemical scaffolds, such as 1,3,5-triazine (B166579) derivatives and chromone (B188151) scaffolds, which show promise as starting points for further drug development. acs.org

A3AR antagonist MRS-1191 : MRS-1191 is a selective antagonist of the A3 adenosine receptor (A3AR). nih.govsigmaaldrich.com It belongs to the 6-phenyl-1,4-dihydropyridine class of compounds and has been characterized as a competitive antagonist at human A3 receptors. sigmaaldrich.com Research has shown that MRS-1191 can be beneficial in models of renal ischemic injury by decreasing markers of kidney damage. nih.gov However, its effects can be complex, as it has also been shown to inhibit the protective effects of A3AR activation in the context of cerebral ischemia. nih.gov Inconsistent observations regarding its activity at mouse and rat A3ARs have been reported, potentially due to its high hydrophobicity. nih.gov

| Compound Name | Receptor Target(s) | Research Context | Key Findings |

| HY-153333 | Adenosine A1 Receptor (A1R) & Adenosine A3 Receptor (A3R) | Chronic Heart Disease | Dual antagonist with high affinity for both A1R and A3R. medchemexpress.com |

| A2Athis compound | Adenosine A2A Receptor (A2AAR) | Parkinson's Disease, Cancer Immunotherapy | Novel chemotypes identified through virtual screening. acs.org |

| MRS-1191 | Adenosine A3 Receptor (A3AR) | Ischemic Injury, Inflammation | Selective and competitive antagonist of human A3AR. sigmaaldrich.com |

In the realm of toxicology and environmental science, "this compound" can refer to a specific assay within a large-scale screening program. The U.S. Environmental Protection Agency's (EPA) Toxicity Forecaster (ToxCast) program utilizes high-throughput screening assays to evaluate the potential toxicity of thousands of chemicals. nih.govepa.gov

The ToxCast AR Antagonist-3 Assay is one of a battery of tests used to assess a chemical's potential to interfere with the androgen receptor pathway. nih.govresearchgate.net These assays are crucial for identifying potential endocrine disruptors in the environment. The program integrates data from multiple in vitro assays that probe different points in the AR pathway, including receptor binding, cofactor recruitment, and gene transcription. nih.govnih.gov This integrated approach allows for a more comprehensive assessment of a chemical's potential to act as an androgen receptor agonist or antagonist. nih.gov The results from these assays are used to build computational models that can predict the androgenic or anti-androgenic activity of a wide range of environmental chemicals, helping to prioritize them for further testing. nih.govnih.gov

Structure

3D Structure

Properties

IUPAC Name |

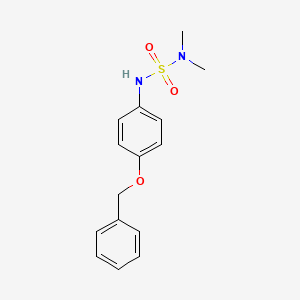

1-(dimethylsulfamoylamino)-4-phenylmethoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O3S/c1-17(2)21(18,19)16-14-8-10-15(11-9-14)20-12-13-6-4-3-5-7-13/h3-11,16H,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOOWYFBNDLFQKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)NC1=CC=C(C=C1)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Mechanisms of Ar Antagonist 3 Action

Receptor Binding and Ligand-Receptor Interactions

The antagonist's engagement with its target receptors is characterized by precise molecular interactions that dictate its binding affinity and subsequent biological effects. The nature of these interactions differs significantly between the androgen and adenosine (B11128) receptor systems.

Within the context of the Androgen Receptor, "AR antagonist 3" refers to a potent antagonist, 3-(12-hydroxymethyl-1,12 dicarba-closo-dodecaboran-1-yl)benzonitrile, which utilizes a p-carborane (B1425697) cage as a key hydrophobic pharmacophore. researchgate.netacs.org Its binding within the AR Ligand Binding Domain (LBD) is stabilized by a combination of hydrogen bonds and hydrophobic interactions. acs.org

Docking studies and structural analysis have elucidated a network of specific hydrogen bonds between the antagonist and key amino acid residues in the AR LBD. acs.org The cyano group of the molecule forms critical hydrogen bonds with Gln711 and Arg752. researchgate.netacs.org Concurrently, the hydroxymethyl group establishes further hydrogen bonding with Asn705 and Thr877. acs.org This multi-point hydrogen bonding network is crucial for anchoring the ligand within the binding pocket and contributing to its antagonist activity. acs.org The interaction with Thr877 is particularly noteworthy, as mutations at this site (e.g., T877A) have been shown to alter the compound's activity. acs.org

| Functional Group of this compound | Interacting Amino Acid Residue in AR LBD |

| Cyano Group | Gln711 |

| Cyano Group | Arg752 |

| Hydroxymethyl Group | Asn705 |

| Hydroxymethyl Group | Thr877 |

A defining structural feature of this AR antagonist is its p-carborane cage, which serves as a highly effective hydrophobic pharmacophore. researchgate.netacs.orgacs.org This cage structure is well-suited to occupy the hydrophobic pocket within the AR LBD, a region typically engaged by the steroid backbone of endogenous androgens. researchgate.net The accommodation of the bulky and rigid p-carborane cage within this pocket is a key determinant of the compound's high binding affinity and potent antagonist function. acs.org

In the context of Adenosine Receptors, "this compound" is identified as a dual antagonist of the A1 (A1R) and A3 (A3R) receptor subtypes, demonstrating high affinity. medchemexpress.commedchemexpress.com Its interaction with these G protein-coupled receptors is quantified through equilibrium binding parameters.

Binding affinity for A1R and A3R has been determined, revealing nanomolar to low-micromolar potency. The compound shows a slightly higher affinity for the A1 receptor subtype compared to the A3 subtype. The dissociation constant (pKd) values are 8.25 for A1R and 7.87 for A3R. medchemexpress.commedchemexpress.com Similarly, the inhibition constant (pKi) values, which reflect the binding affinity of the antagonist in competitive assays, have been measured as 8.36 for A1R and 8.01 for A3R. medchemexpress.commedchemexpress.com

| Parameter | A1 Adenosine Receptor (A1R) | A3 Adenosine Receptor (A3R) |

| pKd | 8.25 | 7.87 |

| pKi | 8.36 | 8.01 |

The binding characteristics of this compound at adenosine receptors are typically evaluated through competitive binding assays. nih.gov These experiments involve measuring the ability of the unlabeled antagonist to displace a radiolabeled or fluorescently labeled ligand that has a known affinity for the receptor subtype (e.g., A1R or A3R). nih.govnih.gov The resulting data are used to calculate the IC50 value, from which the Ki value is derived. ahajournals.org The high pKi values for this compound at both A1R and A3R indicate that it can effectively occupy these receptors at low concentrations, competing with endogenous adenosine and other ligands. medchemexpress.com

Adenosine Receptor Subtype Binding Kinetics and Affinity

Exploration of Allosteric Modulation

Allosteric modulators bind to a site on a receptor distinct from the primary (orthosteric) binding site, inducing a conformational change that alters the receptor's response to its endogenous ligand. wikipedia.org In the context of the Androgen Receptor, this offers an alternative mechanism of action that can potentially overcome resistance mechanisms associated with traditional antagonists that target the androgen binding site. acs.org

Research into compounds that bind to the Binding Function 3 (BF3) pocket of the AR provides a clear model for this type of allosteric antagonism. acs.org The BF3 site is a distinct allosteric pocket, and antagonists binding here can inhibit AR function by modulating the Activation Function 2 (AF2) site, which is crucial for the binding of coactivator proteins necessary for gene transcription. acs.org The inhibitory effect arises from altering the dynamic relationship between the BF3 and AF2 sites. acs.org This allosteric mechanism provides a means to disrupt AR signaling even when the primary androgen binding site is mutated or when androgen levels are high. acs.org Negative allosteric modulators can offer a "ceiling effect," providing a level of inhibition that is not indefinitely increased with dose, which can be a safety advantage over competitive antagonists. umn.edu

| Receptor Region | Interacting Residues | Significance |

|---|---|---|

| N-terminal H1 | Ile672, Phe673, Val676 | Contribute to the binding and allosteric inhibitory effect of BF3 antagonists. |

| L3 Loop | Pro723, Gly724, Asn727, Leu728 | Interactions in this loop are crucial for the antagonist's modulatory activity. |

| H9 | Phe826, Glu829, Leu830, Asn833, Try834, Glu837 | Form favorable contacts that determine the efficacy of allosteric inhibition. |

This table summarizes key amino acid residues within the Androgen Receptor's BF3 allosteric pocket that are involved in the binding and action of BF3 antagonists, based on computational studies. The interaction with these residues is critical for the allosteric modulation of the receptor's activity.

Downstream Signaling Pathway Modulation

This compound perturbs multiple signaling pathways, stemming from its dual action on both Androgen and Adenosine Receptors.

The primary mechanism of AR antagonists is the disruption of the signaling cascade initiated by androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT). wikipedia.org

Upon activation by androgens, the AR translocates to the nucleus, binds to specific DNA sequences known as Androgen Response Elements (AREs), and recruits co-regulators to initiate the transcription of target genes. nih.govamegroups.org These genes, such as Prostate-Specific Antigen (PSA, encoded by the KLK3 gene) and TMPRSS2, are involved in cellular growth and proliferation. oup.com

AR antagonists directly interfere with this process. By binding to the AR, they prevent its proper activation, nuclear translocation, and binding to DNA. wikipedia.orgnih.gov This leads to a significant downregulation in the expression of androgen-dependent genes. wikipedia.org Studies using antagonists like Enzalutamide (B1683756) have shown a marked reduction in the expression of genes like PSA and TMPRSS2. wikipedia.org The extent of gene regulation can be comprehensive, with genome-wide analyses showing that AR antagonists can affect hundreds of androgen-regulated transcripts. nih.gov

Recent research has uncovered a novel role for AR signaling in the regulation of alternative cleavage and polyadenylation (APA), a crucial step in mRNA processing that can generate different mRNA isoforms from a single gene. nih.govnih.gov Inhibition of the AR with antagonists like Enzalutamide has been shown to globally regulate APA. nih.govnih.gov

Specifically, AR inhibition tends to favor the use of promoter-distal polyadenylation sites. This process is mediated by changes in the core APA machinery, including the Cleavage and Polyadenylation Specificity Factor (CPSF) and Cleavage Stimulation Factor (CSTF) complexes. nih.govnih.gov AR inhibition can induce rearrangements of these complexes and impair their interaction. nih.govnih.gov This modulation of APA is significant because it can affect the expression of AR splice variants (AR-Vs), such as AR-V7, which lack the ligand-binding domain and are often associated with resistance to therapy. aacrjournals.orgresearchgate.net By altering APA, AR antagonists can coordinately block the expression of these constitutively active AR variants. aacrjournals.org

| APA Component/Process | Effect of AR Antagonist (e.g., Enzalutamide) | Functional Consequence |

|---|---|---|

| Polyadenylation Site (pA) Selection | Promotes selection of promoter-distal pAs | Leads to transcripts with longer 3' UTRs |

| APA Machinery | Induces rearrangement of CPSF and CSTF subcomplexes | Alters the efficiency and location of mRNA cleavage |

| AR Splice Variants (e.g., AR-V7) | Inhibits expression | Reduces levels of constitutively active AR isoforms, potentially overcoming therapy resistance |

This table outlines the key effects of Androgen Receptor antagonism on the process of alternative cleavage and polyadenylation, highlighting the mechanism by which these drugs can influence mRNA isoform expression.

Adenosine receptors are a class of GPCRs that are activated by the endogenous ligand adenosine. nih.gov There are four subtypes (A₁, A₂ₐ, A₂ₑ, and A₃) that couple to different G proteins to modulate the levels of intracellular second messengers. nih.govwikipedia.org Second messengers are small molecules that relay signals from cell surface receptors to intracellular targets, amplifying the initial signal. wikipedia.orgbritannica.com

The antagonism of these receptors by a compound like this compound would block the effects of adenosine, thereby altering downstream signaling pathways. The specific outcome depends on the receptor subtype being inhibited. nih.gov

A₁ and A₃ Receptors: These subtypes typically couple to inhibitory G proteins (Gᵢ/Gₒ). nih.gov Activation of these receptors leads to the inhibition of adenylyl cyclase, which decreases the production of cyclic AMP (cAMP). Therefore, an antagonist at A₁ or A₃ receptors would prevent this inhibition, potentially leading to an increase in cAMP levels.

A₂ₐ and A₂ₑ Receptors: These subtypes couple to stimulatory G proteins (Gₛ). nih.gov Their activation stimulates adenylyl cyclase, increasing cAMP production. wikipedia.org An antagonist at these receptors would block this stimulation, resulting in decreased cAMP levels.

In addition to the cAMP pathway, some GPCRs, including certain adenosine receptor subtypes, can couple to Gₐ proteins. nih.gov This activates the enzyme phospholipase C (PLC), which cleaves the membrane lipid phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) triphosphate (IP₃) and diacylglycerol (DAG). wikipedia.org IP₃ is a water-soluble molecule that diffuses into the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol. wikipedia.org This surge in intracellular Ca²⁺ acts as another critical second messenger, modulating a wide range of cellular activities. An antagonist would prevent this cascade from being initiated by adenosine.

Androgen Receptor Signaling Perturbation

Conformational Dynamics of Receptor-Antagonist Complexes

The functional state of the Androgen Receptor is dictated by its three-dimensional conformation, which is in turn controlled by the ligand it binds. The binding of an antagonist induces a distinct conformational state compared to an agonist, rendering the receptor inactive. researchgate.netnih.gov

Molecular dynamics simulations have provided significant insights into these structural changes. researchgate.netnih.gov A key region of the AR's ligand-binding domain is Helix 12 (H12), which acts as a "lid" for the ligand-binding pocket and is a critical component of the AF2 coactivator binding surface. frontiersin.org When an agonist binds, H12 adopts a specific conformation that, along with other helices, forms a functional AF2 groove, allowing for the recruitment of coactivator proteins. This is the transcriptionally active, or agonistic, conformation. researchgate.netnih.gov

In contrast, when an antagonist like Enzalutamide or Apalutamide binds, it alters the dynamic fluctuations of H12. researchgate.netnih.gov The antagonist's structure can create steric hindrance that prevents H12 from sealing the pocket in the correct, active conformation. frontiersin.org This disrupts the structural integrity of the AF2 site, making it unsuitable for coactivator binding and thus silencing the receptor's transcriptional activity. researchgate.netnih.govfrontiersin.org This induced antagonistic conformation is the structural basis for the compound's inhibitory action. Mutations in the ligand-binding pocket can alter these dynamics, sometimes causing an antagonist to stabilize an agonistic conformation, which is a common mechanism of drug resistance. researchgate.netnih.gov

Structure Activity Relationships Sar and Rational Design of Ar Antagonist 3 Analogues

Chemical Scaffolds and Core Structures

The development of non-steroidal AR antagonists has led researchers to investigate unique molecular frameworks that can serve as a hydrophobic core, mimicking the steroidal skeleton of natural androgens.

The carborane cage, a spherical and highly hydrophobic cluster of boron and carbon atoms, has been successfully employed as a pharmacophore in the design of AR antagonists. nih.gov This unique structure serves as a bulky, hydrophobic core that can be accommodated within the hydrophobic pocket of the AR LBD. nih.gov

A prominent example is the potent AR antagonist 3-(12-hydroxymethyl-1,12-dicarba-closo-dodecaboran-1-yl)benzonitrile. nih.gov In this molecule, the p-carborane (B1425697) cage acts as the primary hydrophobic element. Docking studies have shown that this bulky cage fits into the hydrophobic pocket of the receptor, while other parts of the molecule form crucial hydrogen bonds with key amino acid residues, such as Gln711 and Arg752 (via the cyano group) and Asn705 and Thr877 (via the hydroxymethyl group). nih.gov The development of carborane-containing AR ligands is a promising strategy for creating therapeutic candidates for conditions like prostate cancer. nih.gov

While the vast majority of research on adenosine (B11128) derivatives and their analogues focuses on their activity as adenosine receptor (AR) antagonists, the structural principles of modifying these scaffolds are well-established. Xanthines, such as caffeine (B1668208) and theophylline, represent a classical core structure for adenosine receptor antagonists. nih.gov The basic xanthine (B1682287) scaffold is a fused bicyclic system that can be systematically modified at various positions to modulate affinity and selectivity for different adenosine receptor subtypes.

Key classes of these nucleoside and nucleobase-derived structures include:

Xanthine Congeners : These are derivatives of the naturally occurring xanthine core. Extensive SAR studies have been conducted on 8-phenylxanthines, where substitutions on the phenyl ring and on the nitrogen atoms of the xanthine core (N1 and N3 positions) significantly impact receptor affinity. nih.gov

4'-Thioadenosine Analogues : These are nucleoside derivatives where the oxygen atom in the ribose sugar ring is replaced by a sulfur atom. This modification can alter the conformational properties of the nucleoside and influence receptor binding and activity. Research into truncated 2,8-disubstituted 4'-thionucleosides has identified them as dual A₂A/A₃ adenosine receptor antagonists. nih.gov

The exploration of these scaffolds has primarily targeted the family of G protein-coupled adenosine receptors rather than the nuclear hormone androgen receptor.

Organometallic compounds, particularly those containing ferrocene (B1249389), have emerged as a novel class of AR antagonists. Ferrocene is a highly stable organometallic compound with a unique "sandwich" structure, where an iron atom is situated between two parallel cyclopentadienyl (B1206354) rings. nih.gov This structure is noted for its high stability and hydrophobicity, making it a suitable hydrophobic core for nuclear receptor ligands. nih.gov

Researchers have developed a series of nitro- and cyanophenylferrocenes and evaluated their AR antagonistic activity. nih.gov The ferrocene moiety serves as a structural analogue to the steroidal skeleton of natural androgens. nih.gov SAR studies have shown that the introduction of substituents onto the phenyl ring of phenylferrocene derivatives can significantly modulate their biological activity. These findings validate the utility of organometallic structures as a viable option in the discovery of new drugs targeting the androgen receptor. nih.gov

| Compound | Substituent | IC₅₀ (μM) | Reference |

|---|---|---|---|

| 3-Nitrophenylferrocene | 3-NO₂ | 0.28 | nih.gov |

| 3-Chloro-4-cyanophenylferrocene | 3-Cl, 4-CN | 0.014 | nih.gov |

| 2-Chloro-4-cyanophenylferrocene | 2-Cl, 4-CN | 0.049 | nih.gov |

Substituent Effects on Antagonistic Activity and Selectivity

The potency and selectivity of AR antagonists are highly dependent on the nature and position of various substituents on the core chemical scaffold.

For carborane-containing AR antagonists, the presence and properties of specific functional groups are critical for high-affinity binding. In the case of 3-(12-hydroxymethyl-1,12-dicarba-closo-dodecaboran-1-yl)benzonitrile, the hydroxymethyl group plays a pivotal role. nih.gov

Docking studies revealed that this group forms hydrogen bonds with the amino acid residues Asn705 and Thr877 within the AR LBD. nih.gov To further probe the SAR around this group, analogues with carbonyl groups (e.g., aldehyde, ketone) were synthesized. These carbonyl-containing compounds exhibited biological activities that were either similar to or weaker than the parent hydroxymethyl compounds. This finding suggests that for an efficient interaction with the AR LBD, the substituent at this position must possess both a hydrogen-bonding acceptor (the oxygen atom) and a hydrogen-bonding donor (the hydroxyl proton). nih.gov

In the context of adenosine receptor ligands, substitutions at the C2 and C8 positions of the purine (B94841) core are a cornerstone of rational drug design. These modifications are crucial for tuning receptor affinity and selectivity among the A₁, A₂A, A₂B, and A₃ adenosine receptor subtypes.

C2-Substitution : Introducing hydrophobic substituents at the C2 position of adenosine analogues is generally well-tolerated and can enhance binding affinity at certain adenosine receptors.

C8-Substitution : Modifications at the C8 position are particularly critical for determining agonist versus antagonist activity at the A₂A receptor. The introduction of a hydrophobic heteroaromatic ring at the C8 position in 5'-truncated adenosine analogues can occupy a specific subpocket in the receptor, which prevents the conformational changes required for receptor activation, thereby converting agonists into antagonists. nih.gov This effect is often achieved while maintaining high binding affinity for the A₃ receptor, leading to the development of dual A₂A/A₃ antagonists. nih.gov

| Position | Substituent Type | General Effect on Activity | Reference |

|---|---|---|---|

| C2 | Hydrophobic groups | Can enhance binding affinity | nih.gov |

| C8 | Phenyl groups | Often found in xanthine-based antagonists | nih.gov |

| C8 | Hydrophobic heteroaromatic rings | Can convert A₂A agonists to antagonists | nih.gov |

Role of Linker Modifications in Fluorescent Probes (e.g., dipeptide linkers)

The development of fluorescent probes for the Androgen Receptor (AR) is crucial for visualizing AR signaling dynamics in real-time. A key component in the design of these probes is the linker, which connects the AR-targeting molecule (the antagonist scaffold) to a fluorophore. The nature of this linker is critical, as it must provide sufficient spatial separation to prevent the bulky fluorophore from interfering with the ligand's binding to the receptor. nih.gov

Rational design strategies have been employed to create stable and effective linkers. For instance, in the development of a series of fluorescent AR inhibitors known as ARi-FL, researchers leveraged an aryloxy cyclohexane (B81311) scaffold, a nonsteroidal AR binding motif. nih.govchemrxiv.org A stable piperazine (B1678402) linker was incorporated into this structure, which facilitates a straightforward amine-to-amide coupling reaction with a fluorescent dye. nih.govchemrxiv.org This approach allows for the synthesis of a range of fluorescent probes with practical yields that are metabolically stable and capable of visualizing cytoplasmic AR. nih.govchemrxiv.org

The peptide linker strategy has also proven successful in developing high-affinity fluorescent probes for G protein-coupled receptors, a concept applicable to nuclear receptors like AR. nih.govacs.org Research on the histamine (B1213489) H1 receptor, for example, demonstrated that modifying the amino acid composition of a tripeptide linker could significantly impact the binding affinity of the resulting fluorescent ligand. acs.org Specific amino acid choices can confer improved physicochemical properties, which is important given the significant lipophilicity added by the fluorophore. acs.org This principle of optimizing linker composition to enhance binding and imaging properties is a key consideration in the design of novel fluorescent AR antagonists. nih.govacs.org

Table 1: Linker Strategies in Fluorescent Probe Design

| Linker Type | Scaffold/Target | Key Findings/Rationale | Reference |

|---|---|---|---|

| Piperazine Linker | Aryloxy cyclohexane (for AR) | Enables stable amine-to-amide coupling with fluorophores. Resulting ARi-FL probes are metabolically stable and effective for AR visualization. | nih.gov, chemrxiv.org |

| Peptide Linkers (e.g., tripeptide) | Histamine H1 Receptor / Adenosine A3 Receptor Antagonists | Amino acid composition of the linker can be modified to improve binding affinity and physicochemical properties of the fluorescent ligand. | nih.gov, acs.org |

Hydrophobicity Parameters and Their Contribution to Activity

Hydrophobicity is a critical parameter influencing the binding and activity of AR antagonists. The nature of the ligand-binding pocket and other functional surfaces on the receptor dictates the importance of hydrophobic and hydrophilic interactions. For example, the Binding Function 3 (BF3) pocket of the AR, an alternative binding site for allosteric inhibitors, has a surface that is largely hydrophobic. acs.org The binding of antagonists to this site is therefore driven by favorable hydrophobic contacts. acs.org

A novel strategy, termed "hydrophobic tagging," leverages this principle to induce the degradation of the AR protein. This approach involves linking a hydrophobic tag to an AR ligand. nih.gov The resulting molecule, a Selective Androgen Receptor Degrader (SARD), can induce the degradation of the AR, reduce the expression of AR target genes, and inhibit proliferation in androgen-dependent prostate cancer cells. nih.gov This demonstrates that modulating hydrophobicity can change the mechanism of action from simple antagonism to targeted protein degradation. nih.gov

Conversely, quantitative structure-activity relationship (3D-QSAR) models have shown that in other regions of AR antagonists, increasing hydrophilicity can be beneficial. Analysis of a series of nonsteroidal antagonists revealed that adding hydrophilic groups at a specific position (R3) can effectively improve the anti-cancer properties of the compounds. rsc.org This highlights the nuanced role of hydrophobicity, where the specific location of hydrophobic or hydrophilic moieties on the antagonist scaffold is key to optimizing its activity. acs.orgrsc.org

Table 2: Influence of Hydrophobicity on AR Antagonist Activity

| Modification Strategy | Mechanism/Observation | Impact on Activity | Reference |

|---|---|---|---|

| Interaction with Hydrophobic BF3 Pocket | Favorable contacts between the ligand and the largely hydrophobic surface of the BF3 pocket are crucial for binding. | Enhances binding affinity of allosteric inhibitors. | acs.org |

| Hydrophobic Tagging | Linking a hydrophobic tag to an AR ligand creates a SARD that induces targeted degradation of the AR protein. | Switches mechanism from antagonism to degradation, overcoming some resistance mechanisms. | nih.gov |

| Addition of Hydrophilic Groups | 3D-QSAR models indicate that hydrophilic groups at certain positions can enhance antagonist efficacy. | Improves anti-prostate cancer properties. | rsc.org |

Mutagenesis and Receptor Variant Analysis

Impact of Androgen Receptor Mutants (e.g., T877A, F877L, W741C) on Antagonist Efficacy

A major challenge in androgen deprivation therapy is the emergence of mutations in the AR ligand-binding domain (LBD) that lead to drug resistance. These treatment-induced mutations can alter the shape and properties of the binding pocket, converting AR antagonists into agonists, thereby paradoxically promoting cancer cell growth. aacrjournals.orgeur.nl

Several clinically relevant mutations have been identified:

T877A: This mutation in the LNCaP cell line is known to broaden the ligand specificity of the AR, allowing the antagonist hydroxyflutamide (B1664084) to act as an agonist. researchgate.net

F877L: This mutation has been shown to convert the second-generation antiandrogen enzalutamide (B1683756) into an agonist. aacrjournals.orgsci-hub.se While enzalutamide is a full antagonist of the wild-type (WT) AR, it acts as a partial agonist on the F877L mutant AR. aacrjournals.org

W741C/W741L: This mutation causes the antiandrogen bicalutamide (B1683754) to function as an AR agonist. researchgate.net

The combination of mutations can have synergistic effects. For example, the F877L mutation often co-occurs with the T878A mutation. While the F877L mutation alone makes enzalutamide a very weak partial agonist, the combination of F877L and T878A results in enzalutamide acting as a strong partial agonist. aacrjournals.org Molecular modeling suggests that these combined changes decrease steric clashes for the antagonist within the LBD. aacrjournals.orgsci-hub.se The development of new fluorescent probes and antagonists often includes testing against a panel of these resistant mutants (e.g., F877L, T878A, W742C) to ensure their efficacy. nih.gov

Table 3: Effect of AR Mutations on Antagonist Activity

| AR Mutant | Antagonist | Effect on Activity | Reference |

|---|---|---|---|

| T877A | Hydroxyflutamide | Converts antagonist to agonist. | researchgate.net |

| F877L | Enzalutamide | Converts antagonist to a very weak partial agonist. | aacrjournals.org, sci-hub.se |

| F877L / T878A (Double Mutant) | Enzalutamide | Converts antagonist to a strong partial agonist. | aacrjournals.org |

| W741C / W741L | Bicalutamide | Converts antagonist to agonist. | researchgate.net |

Mutagenesis Studies for Adenosine Receptor Binding Kinetics

Mutagenesis studies are a powerful tool for understanding the specific molecular interactions that govern ligand binding and kinetics. While distinct from the androgen receptor, structure-affinity relationship studies on adenosine receptors (ARs) provide a valuable parallel for how site-directed mutagenesis can elucidate key binding determinants.

In studies of the human A2A adenosine receptor, specific amino acid residues within the transmembrane (TM) domains were mutated to probe their role in ligand binding. nih.gov For instance, mutation of certain hydrophilic residues, such as T88 and Q89, was shown to affect ligand binding. nih.gov Similarly, for the A1 and A3 adenosine receptors, mutagenesis combined with molecular dynamics simulations helped to identify the most plausible binding orientations for dual A1/A3 antagonists. nih.gov

These studies can reveal unexpected outcomes that are valuable for drug design. For example, in one study, the mutation of L250 to alanine (B10760859) in the A1 adenosine receptor actually increased the binding affinity of the antagonist being studied. nih.gov This type of detailed analysis, which maps the specific residues responsible for agonist and antagonist affinity, is instrumental in the rational design of new, more potent, and selective antagonists for any given receptor target. nih.govnih.gov

Computational Approaches to SAR Studies

Molecular Docking and Virtual Screening

Computational methods such as molecular docking and virtual screening are highly efficient and powerful tools for the discovery and design of novel AR antagonists. nih.govoup.com These techniques allow researchers to screen vast libraries of virtual compounds for their potential to bind to the AR, identifying promising candidates for further experimental testing. nih.gov

Virtual screening can be based on the structure of the receptor (structure-based) or on the properties of known ligands (ligand-based). An integrated approach combining both methods has been successfully used to identify structurally diverse, submicromolar AR antagonists. nih.gov One such screening campaign led to the discovery of a compound with anti-AR potency comparable to the clinically used drug bicalutamide. nih.gov Another effort, targeting the DNA-binding domain (DBD) of the AR, identified a novel antagonist scaffold that could block the AR's interaction with DNA, a mechanism distinct from traditional LBD-targeting drugs. nih.govidrblab.orgresearchgate.net

A significant challenge in docking AR antagonists is the lack of a publicly available crystal structure of the AR in its antagonist-bound conformation. nih.gov Docking antagonists into an agonist-bound structure can be unreliable. To overcome this, molecular dynamics (MD) simulations can be used to generate antagonist-conformed AR structures. nih.gov Using an ensemble of these computationally generated structures for docking vastly improves the ability to correctly identify AR antagonists from a library of decoys. nih.gov These computational approaches are thus indispensable for identifying new chemical scaffolds and developing novel classes of drugs for AR-related diseases. oup.comnih.gov

Pharmacophore Screening and Modeling

Pharmacophore modeling for this compound and its analogues has identified key structural features essential for potent antagonistic activity. The p-carborane cage is a principal component, serving as a unique and effective hydrophobic pharmacophore. This bulky, spherical boron cluster is well-accommodated within the hydrophobic pocket of the androgen receptor's ligand-binding domain (LBD).

Docking studies have further refined the pharmacophore model by identifying crucial interaction points between this compound and the AR LBD. The model includes:

A hydrophobic core: The p-carborane cage fulfills this role, occupying a significant volume in the hydrophobic pocket of the receptor.

Hydrogen bond donors and acceptors: The cyano group on the benzonitrile (B105546) moiety acts as a hydrogen bond acceptor, forming hydrogen bonds with the side chains of Gln711 and Arg752. The hydroxymethyl group attached to the carborane cage is also critical, participating in hydrogen bonding interactions with Asn705 and Thr877.

Structure-activity relationship studies on analogues have underscored the importance of these features. For instance, the biological activities of related carbonyl compounds were found to be similar to or weaker than the parent hydroxyl compound, suggesting that both a hydrogen bond donor and an acceptor in the vicinity of the hydroxymethyl group are necessary for efficient interaction with the AR LBD.

| Pharmacophore Feature | Interacting Residue(s) in AR LBD | Compound Moiety |

|---|---|---|

| Hydrophobic Core | Hydrophobic Pocket | p-Carborane Cage |

| Hydrogen Bond Acceptor | Gln711, Arg752 | Cyano Group |

| Hydrogen Bond Donor/Acceptor | Asn705, Thr877 | Hydroxymethyl Group |

Alchemical Binding Free Energy Calculations

Detailed alchemical binding free energy calculations for 3-(12-hydroxymethyl-1,12-dicarba-closo-dodecaboran-1-yl)benzonitrile have not been extensively reported in the scientific literature. This advanced computational method, which calculates the free energy difference between two states by non-physical, or "alchemical," transformations, is a powerful tool for accurately predicting protein-ligand binding affinities.

While specific alchemical calculations are not available, related computational studies have provided insights into the binding energetics of this compound. Molecular dynamics (MD) simulations have been employed, necessitating the development of specific force field parameters for the p-carborane cage to accurately model its behavior. These simulations have suggested that the binding of this antagonist can induce changes in hydrogen-bond formations that affect the structure and positioning of critical receptor components, such as helix 12, which is a key determinant of the receptor's agonist versus antagonist conformation. These findings are consistent with the proposed antagonistic mechanism where the bulky carborane cage plays a role in displacing helix 12.

Homology Modeling and Receptor Structure Prediction

In the absence of a crystal structure of the androgen receptor in complex with a carborane-based antagonist, homology modeling and docking studies have been instrumental in predicting the binding mode of this compound. The human androgen receptor ligand-binding domain (hAR LBD) has been the target for these computational analyses.

A docking study of 3-(12-hydroxymethyl-1,12-dicarba-closo-dodecaboran-1-yl)benzonitrile with the hAR LBD has provided a detailed picture of its binding orientation and key interactions, as described in the pharmacophore section. The model predicts that the bulky p-carborane cage is accommodated in the hydrophobic pocket of the receptor. This steric bulk is crucial for its antagonistic activity.

Synthetic Methodologies for Ar Antagonist 3 and Analogues

General Synthetic Routes for Androgen Receptor Antagonists

Androgen receptor antagonists are crucial in the treatment of androgen-dependent conditions, most notably prostate cancer. Research has explored various structural scaffolds to achieve high affinity and efficacy.

Synthesis of Carborane-Containing Derivatives

Carboranes, characterized by their unique boron-carbon cage structures, have emerged as versatile building blocks in medicinal chemistry due to their hydrophobic nature and chemical stability. Their incorporation into potential drug candidates can significantly influence pharmacokinetic and pharmacodynamic properties.

Studies have demonstrated the synthesis of carborane-containing compounds designed as androgen receptor antagonists. For instance, in 2008, a series of carborane-containing androgen antagonists were synthesized, with one pyridine-ring-bound carborane derivative exhibiting more potent anti-androgenic activity than flutamide (B1673489) in vitro researchgate.net. Later work in 2016 identified BA321, a carborane compound that binds to the androgen receptor (AR) and also to estrogen receptors ERα and ERβ, acting as a selective androgen receptor modulator (SARM) without affecting male sex organs researchgate.net. This opened potential therapeutic options for conditions like osteoporosis researchgate.net.

Further development led to the design and synthesis of novel androgen antagonists utilizing carboranes as hydrophobic core structures. Arylcarborane derivatives were found to possess greater anti-androgenic activity than hydroxyflutamide (B1664084) colab.ws. More recently, glycerol (B35011) and aminoglycerol derivatives incorporating p-carborane (B1425697) cages were synthesized as a novel class of carborane-containing AR modulators. The (R)-isomer of one such compound, (R)-6c, demonstrated approximately 20 times more potent cell inhibitory activity against LNCaP cell lines expressing a T877A-mutated AR compared to its (S)-isomer nih.gov. These synthetic efforts often involve multi-step sequences, including the formation of the carborane cage and subsequent functionalization with appropriate pharmacophores. Advanced techniques such as copper-mediated azide-alkyne cycloaddition (CuAAC) or ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) have been employed for attaching carborane moieties to other molecular frameworks mdpi.com.

Table 4.1.1: Synthesis of Carborane-Containing Androgen Receptor Antagonists

| Compound Designation | Key Structural Feature | Target Receptor | Reported Activity | Citation |

| Pyridine-carborane derivative | Pyridine ring directly bound to carborane cage | AR | More potent anti-androgenic activity than flutamide | researchgate.net |

| BA321 | Carborane compound | AR, ERα, ERβ | Selective Androgen Receptor Modulator (SARM) | researchgate.net |

| Arylcarborane derivatives | Aryl group attached to carborane cage | AR | Greater anti-androgenic activity than hydroxyflutamide | colab.ws |

| (R)-6c | Glycerol derivative with p-carborane cage (R-isomer) | AR (T877A-mutated) | 20x more potent cell inhibitory activity than (S)-isomer | nih.gov |

Synthesis of Ferrocene (B1249389) Derivatives

Ferrocene, an organometallic compound with a unique sandwich structure, offers hydrophobicity and stability, making it an attractive scaffold for drug design. Ferrocene derivatives have been explored as androgen receptor antagonists, leveraging the structural similarity between ferrocene and steroidal skeletons.

Research has focused on phenylferrocene derivatives, with nitro- and cyanophenylferrocenes identified as promising lead structures mdpi.comresearchgate.netcolab.ws. These compounds exhibit hydrophobicity parameters suitable for nuclear receptor ligands mdpi.comresearchgate.netcolab.ws. Among these, 3-nitrophenylferrocene demonstrated significant AR-antagonistic action with an IC50 value of 0.28 µM mdpi.com. Further SAR studies on phenylferrocene derivatives revealed that introducing hydrophobic substituents like chlorine at the 2- or 3-position of the phenyl ring significantly enhanced antagonistic activity against wild-type AR. Specifically, 3-chloro-4-cyanophenylferrocene exhibited potent anti-proliferative activity against androgen-dependent SC-3 cells (IC50 = 14 nM) researchgate.netcolab.ws. These compounds also showed agonistic activity towards the T877A-mutated AR, similar to conventional antiandrogens researchgate.netcolab.ws.

Other synthetic approaches have involved modifying known antiandrogens with ferrocene moieties. For instance, organometallic complexes derived from nilutamide, bearing a ferrocenyl substituent at the N(1) or C(5) position of the hydantoin (B18101) ring, were synthesized. While retaining modest affinity for the AR, these ferrocenyl-nilutamide derivatives showed antiproliferative effects on prostate cancer cells, potentially due to cytotoxic rather than purely antihormonal mechanisms nih.gov.

Table 4.1.2: Synthesis of Ferrocene-Containing Androgen Receptor Antagonists

| Compound Designation | Key Structural Feature | Target Receptor | Reported Activity | Citation |

| 3-nitrophenylferrocene (24a) | Phenylferrocene with a nitro group at the 3-position | AR | IC50 = 0.28 µM (AR antagonistic action) | mdpi.com |

| 3-chloro-4-cyanophenylferrocene (29) | Phenylferrocene with chloro and cyano substituents | AR (wild-type) | IC50 = 14 nM (anti-proliferative activity) | researchgate.netcolab.ws |

| Ferrocenyl-nilutamide derivatives | Nilutamide modified with ferrocene moiety | AR | Modest affinity; weak to moderate antiproliferative effect (IC50 ~68 µM) | nih.gov |

General Synthetic Routes for Adenosine (B11128) Receptor Antagonists

Adenosine receptors (ARs) are G protein-coupled receptors involved in numerous physiological processes. Antagonists targeting specific AR subtypes, particularly A3AR, are of significant therapeutic interest.

Synthesis of 4'-Thioadenosine Derivatives

Truncated 4'-thioadenosine derivatives, lacking the 4'-hydroxymethyl moiety, have been synthesized as potent and selective antagonists, especially for the A3 adenosine receptor researchgate.netcapes.gov.brcapes.gov.br. These syntheses often commence from D-mannose or D-gulonic γ-lactone, employing cyclization to the 4-thiosugar and subsequent conversion of the diol to an acetate (B1210297) as key steps capes.gov.br. Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, are instrumental in introducing substituents, for example, at the C2 position researchgate.netresearcher.life.

Structure-activity relationship (SAR) studies have revealed that modifications at the N6 position and the C2 position of the truncated 4'-thioadenosine scaffold can significantly influence binding affinity and selectivity. For instance, N6-substituted purine (B94841) analogues have shown potent and selective antagonism at the human A3 AR capes.gov.br. Among these, an N6-(3-chlorobenzyl)purine analogue (9b) displayed a Ki value of 1.66 nM at the human A3 AR capes.gov.br. Similarly, other N6-(3-chlorobenzyl) derivatives (7c) demonstrated potent affinity (Ki = 1.5 nM) at the human A3 AR researchgate.netcapes.gov.br. The introduction of specific alkynyl groups at the C2 position, such as a 2-hexynyl group, has also been explored, with these derivatives maintaining affinity at the human A3 AR researchgate.net.

Table 4.2.1: Synthesis of 4'-Thioadenosine Derivatives as Adenosine Receptor Antagonists

| Compound Designation | Key Structural Feature | Target Receptor | Reported Activity | Citation |

| Truncated d-4'-thioadenosine derivatives | Lacking 4'-hydroxymethyl moiety, N6-substituted | A3 AR | Potent and selective antagonists | capes.gov.br |

| 9b | N6-(3-chlorobenzyl)purine analogue | A3 AR | Ki = 1.66 nM | capes.gov.br |

| 7c | N6-(3-chlorobenzyl) derivative | A3 AR | Ki = 1.5 nM | researchgate.netcapes.gov.br |

| 4a | Truncated C2-substituted-4'-thioadenosine derivative | A3 AR | Competitive antagonist; A2AAR agonist | researchgate.net |

Functionalization and Derivatization of Xanthine (B1682287) Amine Congeners

Xanthines, including naturally occurring compounds like caffeine (B1668208) and theophylline, represent a foundational class of adenosine receptor antagonists nih.gov. Modern synthetic efforts have focused on functionalizing xanthine derivatives to achieve enhanced affinity and subtype selectivity.

The strategy often involves modifying the xanthine core, particularly at the 8-position, with various substituents. For example, amide derivatives of carboxylic acid congeners of 1,3-dialkylxanthine, featuring a 4-[(carboxymethyl)oxy]phenyl substituent at the 8-position, have been synthesized to identify potent antagonists at A2-adenosine receptors nih.gov. Variations in distal structural features of amide-linked chains and the size of the 1,3-dialkyl groups have been explored. 1,3-Diethyl groups, compared to dimethyl or dipropyl groups, generally favor A2 potency, even with extended chains at the 8-position nih.gov. Polar groups, such as amines, on these chains can simultaneously improve water solubility and A2 potency nih.gov. One potent A2 ligand identified was 8-[4-[[[[(2-aminoethyl)amino]carbonyl]methyl]oxy]phenyl]-1,3-diethylxanthine, which exhibited a KB value of 21 nM for antagonism of adenylate cyclase activity in human platelet membranes nih.gov.

The Xanthine Amine Congener (XAC) has served as a basis for developing more selective fluorescent probes by incorporating peptide-based linkers rsc.org. This approach has allowed for the conversion of non-selective AR antagonists into higher affinity and more receptor subtype-selective fluorescent antagonists rsc.org.

Preclinical Pharmacological and Biological Investigations of Ar Antagonist 3

In Vitro Studies

Studies in Immune Cell Functions (e.g., mast cell degranulation, neutrophil activity)

Based on the available research, no studies were identified that specifically investigate the effects of AR Antagonist 3 (as an androgen receptor antagonist) on immune cell functions such as mast cell degranulation or neutrophil activity. The research found concerning immune cell functions predominantly relates to adenosine (B11128) receptors, not androgen receptors.

In Vivo Studies in Animal Models

Evaluation in Xenograft Models (e.g., prostate cancer cell line-derived xenografts)

This compound has demonstrated significant efficacy in preclinical xenograft models, particularly those derived from prostate cancer cell lines. These studies highlight its potential as an anti-cancer therapeutic agent.

In studies utilizing LNCaP xenografts, this compound, when administered intratumorally, showed effective inhibition of tumor growth. Specifically, in one study, intratumoral administration resulted in a 65% inhibition of tumor growth medchemexpress.commedchemexpress.com. The compound has also been evaluated in other prostate cancer xenograft models, confirming its anti-tumor activity researchgate.netacs.orgresearchgate.netcolab.ws. These findings suggest that this compound can suppress tumor progression in an in vivo setting, likely through its mechanism of androgen receptor antagonism.

Table 1: In Vitro Activity of this compound

| Assay Type | IC50 Value (µM) | Notes | Reference |

| AR Antagonism (eGFP reporter) | 0.47 | Potent and selective | medchemexpress.commedchemexpress.com |

| PSA Reporter | 1.42 | medchemexpress.commedchemexpress.com | |

| FRET Signal Decrease | 18.05 | Dose-dependent | medchemexpress.commedchemexpress.com |

| LNCaP Cell Proliferation Inhibition | Not specified | Demonstrated inhibition | medchemexpress.commedchemexpress.com |

| AR Antagonism (Reporter Assay) | 3-6 | researchgate.net | |

| Reduction of c-Myc and KLK3 protein expression | Not specified | Observed at 0.1, 1, 10 µM (48 h) | medchemexpress.commedchemexpress.com |

| Inhibition of DHT-mediated AR nuclear translocation | Not specified | Observed at 10 µM (2 h) | medchemexpress.commedchemexpress.com |

Table 2: In Vivo Efficacy in Xenograft Models

| Animal Model | Outcome | Notes | Reference |

| LNCaP xenograft | Tumor Growth Inhibition | 65% inhibition | medchemexpress.commedchemexpress.com |

| Prostate cancer xenograft | Tumor Growth Inhibition | Evaluated in various models | researchgate.netacs.orgresearchgate.netcolab.ws |

Investigations using Knockout Mice (e.g., A3 AR knockout mice for renal function)

No studies were identified that investigate the effects of this compound (as an androgen receptor antagonist) using knockout mouse models relevant to its mechanism of action. The research involving "AR knockout mice" in the search results pertains to Adenosine Receptors (A3 AR knockout mice) and their role in renal function, which falls outside the scope of this compound's action as an androgen receptor antagonist.

Analysis of Immune Response Modulation in Animal Models

Similar to section 5.1.7, no relevant studies were found that analyze the modulation of immune responses in animal models by this compound in its capacity as an androgen receptor antagonist. The findings related to immune response modulation in animal models are linked to adenosine receptors.

Compound List:

this compound

Environmental and Toxicological Research Contexts

High-Throughput Screening in Environmental Assays (e.g., ToxCast AR Antagonist Assays)

High-throughput screening (HTS) assays are essential for efficiently evaluating large numbers of environmental chemicals for their potential to disrupt endocrine systems, including the androgen receptor pathway. The U.S. Environmental Protection Agency's (EPA) ToxCast program utilizes HTS assays to prioritize chemicals for further testing within the Endocrine Disruptor Screening Program (EDSP) nih.govepa.govnih.govacs.org. These assays can identify compounds that interact with the AR by measuring receptor binding, coactivator recruitment, gene transcription, and protein production nih.gov.

ToxCast has demonstrated significant predictive power for AR activity, with models achieving high balanced accuracies for identifying both AR agonists and antagonists nih.govnih.govacs.org. For instance, AR assays within ToxCast have shown predictive accuracies of over 92% for relevant EDSP Tier 1 screening assays nih.gov. These HTS approaches are vital for managing the vast number of chemicals requiring assessment, offering a cost-effective and rapid method to identify potential endocrine disruptors epa.govnih.gov. Research is ongoing to refine these models, with studies exploring minimal assay batteries that maintain high predictivity while reducing costs researchgate.net.

Identification of Chemical Classes Contributing to Antagonistic Activity

A wide array of environmental and industrial chemicals have been identified as AR antagonists, interfering with the normal function of the androgen receptor. Key classes include plasticizers, fungicides, and flame retardants, among others researchgate.netnih.govwikipedia.orgpsu.eduuic.eduresearchgate.net.

Plasticizers: Phthalates are widely used plasticizers known to exhibit anti-androgenic activity. Compounds like dibutyl phthalate (B1215562) (DBP), diisobutyl phthalate (DiBP), benzyl (B1604629) butyl phthalate (BBP), and di-(2-ethylhexyl) phthalate (DEHP) have demonstrated AR antagonism through various mechanisms, including competitive inhibition of androgen binding and interference with AR nuclear translocation and transcriptional activity oup.comnih.govnih.govcapes.gov.brmdpi.com. Bisphenol A (BPA), another common industrial chemical, also acts as an AR antagonist, inhibiting AR function by competitively inhibiting androgen binding and affecting AR nuclear translocation researchgate.netduke.edunih.gov.

Fungicides: Several fungicides have been identified as AR antagonists. For example, vinclozolin, procymidone, and linuron (B1675549) have been shown to competitively inhibit androgen binding to the human AR (hAR) and disrupt androgen-induced gene expression researchgate.netresearchgate.netoup.comnih.gov. Cyprodinil has also been noted to act as a weak AR antagonist mdpi.com.

Flame Retardants: Certain flame retardants (FRs) are recognized as AR antagonists. Tris(2,3-dibromopropyl) isocyanurate (TDBP-TAZTO) has demonstrated anti-androgenic activity and contributes to mixture effects with other anti-androgenic FRs nih.govresearchgate.net. Triphenyl phosphate (B84403) (TPP) has also been shown to inhibit AR activity nih.gov.

Pesticides and Insecticides: Organochlorine insecticides, such as DDT and its metabolite DDE, are known AR antagonists that inhibit androgen binding and transcriptional activation nih.govwikipedia.orgresearchgate.netoup.comnih.gov. Organophosphate insecticides like chlorpyrifos (B1668852) have also been reported to exhibit anti-androgenic activity scielo.org.za.

Assessment of Receptor Activity of Environmental Contaminants

Assessing the activity of environmental contaminants on the androgen receptor is critical for understanding their toxicological profiles. Various in vitro methods are employed for this purpose, including reporter gene assays, competitive binding assays, and cell-based assays nih.govoup.comendocrine-abstracts.orgacs.orgacs.orgnih.gov.

These studies aim to quantify the extent to which environmental chemicals can bind to the AR, inhibit androgen-induced signaling, or disrupt AR-mediated gene expression. For instance, studies have measured the half-maximal inhibitory concentration (IC50) values for AR antagonism by various compounds. Bisphenol A (BPA) has shown IC50 values in the range of 1-2 μM for AR antagonism duke.edu, while dibutyl phthalate (DBP) exhibited an IC50 of 1.05 x 10⁻⁶ M capes.gov.br. Cyproterone acetate (B1210297), a known AR antagonist, has an IC50 of 5.1 μM oup.com.

Research also involves characterizing the molecular mechanisms by which these contaminants exert their effects. This includes investigating their binding to the AR ligand-binding domain, their impact on AR nuclear translocation, and their interference with AR coactivator interactions mdpi.comresearchgate.netduke.edunih.gov. Such detailed assessments are crucial for identifying chemicals of concern and informing risk assessment and regulatory decisions.

Future Directions and Research Gaps

Development of Novel "AR Antagonist 3" Chemotypes with Enhanced Selectivity and Potency

A primary challenge in androgen receptor antagonist development is the emergence of resistance. Many current AR antagonists, such as bicalutamide (B1683754) and enzalutamide (B1683756), share a common 4-cyano-3-(trifluoromethyl)phenyl group for AR binding. nih.gov This structural similarity can lead to cross-resistance. Consequently, a significant research focus is the discovery of entirely new chemical scaffolds (chemotypes) that can effectively inhibit AR, particularly mutant forms that render existing drugs ineffective.

Virtual screening and computational chemistry have been instrumental in identifying novel chemotypes with AR-antagonistic activity. nih.gov For instance, a combined pharmacophore screening approach successfully identified two new chemotypes with IC50 values in the range of 3-6 μM. nih.gov A key feature of this research was the validation of these compounds against mutant androgen receptors, such as AR W741C and AR T877A, where they showed minimal or no agonist activity, a common failure point for earlier antagonists. nih.gov More recently, researchers have developed a series of benzene (B151609) sulfonamide derivatives, with a lead compound demonstrating a potent AR inhibitory IC50 value of 0.20 µM and specific activity against AR-positive cells. bioworld.com

The development of these novel chemotypes aims to create potent and selective antagonists that can form the basis of next-generation therapies, overcoming the limitations of current treatments.

Table 1: Potency of Novel AR Antagonist Chemotypes

| Chemotype Class | Reported IC50 | Target Specificity Notes |

|---|---|---|

| Virtual Screening Hit 1 | 3-6 μM | Decreased/no agonist activity on mutant ARs (W741C, T877A) nih.gov |

| Virtual Screening Hit 2 | 3-6 μM | Decreased/no agonist activity on mutant ARs (W741C, T877A) nih.gov |

| Benzene Sulfonamide Derivative | 0.20 µM | Minimal activity in AR-negative cells; potent against AR F876L mutant bioworld.com |

Application of Advanced Computational and Experimental Methodologies for Comprehensive Receptor-Ligand Characterization

The rational design of "this compound" relies heavily on a detailed understanding of the molecular interactions between the ligand and the androgen receptor. Advanced computational and experimental techniques are crucial for elucidating these complex dynamics. nih.gov

Computational methods like funnel metadynamics simulations are being employed to explore the binding and unbinding pathways of antagonists to the AR's ligand-binding domain (LBD). nih.gov Such simulations have revealed that antagonists can significantly disturb the C-terminus of the AR's helix-11, disrupting critical hydrophobic contacts and impairing the receptor's function. nih.gov This detailed structural insight allows for the design of new molecules that can more effectively induce an inactive conformation of the receptor. Molecular dynamics simulations are also used to understand how mutations in the LBD lead to drug resistance by altering the conformation of the antagonist or the receptor itself. researchgate.netglobethesis.com

Experimentally, techniques such as Bio-Layer Interferometry (BLI) are used to generate dose-response curves that confirm the direct binding of novel compounds to specific pockets on the AR, such as the Binding Function 3 (BF3) site. nih.gov The BF3 site is a promising alternative target on the AR, and compounds designed to bind here, like VPC-13566, represent a novel strategy to inhibit AR activity, even in cell lines resistant to traditional antagonists. nih.govresearchgate.net These advanced methodologies provide a comprehensive picture of receptor-ligand interactions, guiding the development of more sophisticated and effective AR antagonists.

Elucidation of Full Signaling Pathways and Broader Physiological Roles

The androgen receptor's biological role extends beyond its classical function as a ligand-activated transcription factor that translocates to the nucleus to regulate gene expression. mdpi.comyoutube.com AR can also engage in non-genomic signaling from the cytoplasm, interacting with various kinases and signaling molecules to influence cell behavior rapidly. nih.gov A significant gap in current knowledge is the full extent to which AR antagonists modulate these non-genomic pathways.

Research indicates that AR antagonists can induce cellular senescence in prostate cancer cells through the modulation of pathways such as Src-Akt/PKB and PI3K-mTOR. nih.gov The activation of the PI3K/AKT pathway is also a known mechanism of resistance to AR-targeted therapies. onclive.com Therefore, understanding how a new generation of antagonists ("this compound") interacts with these cytoplasmic signaling networks is critical. Future research must aim to map these interactions comprehensively to predict the full spectrum of a compound's physiological effects and to identify potential mechanisms of resistance. This deeper understanding will enable the development of antagonists that more effectively shut down all avenues of AR-driven cellular activity.

Exploration of Polypharmacology and Identification of Unintended Off-Target Interactions

The clinical success of any therapeutic agent depends on its selectivity and a favorable side-effect profile. For AR antagonists, unintended interactions with other biological targets can lead to adverse effects or contribute to drug resistance. For example, some AR antagonists are known to inhibit γ-aminobutyric acid type A (GABA-A) currents, a potential class-wide off-target effect that can cause seizures at high exposures. nih.gov

A key goal in the development of "this compound" is to minimize such off-target interactions. The design of darolutamide, for instance, specifically aimed to limit its penetration of the blood-brain barrier, thereby reducing the potential for central nervous system side effects. nih.govmdpi.com Another critical off-target interaction that has emerged as a resistance mechanism is the activation of the glucocorticoid receptor (GR). cancernetwork.com In some AR-resistant cells, the GR can be upregulated and activate a similar set of genes to the AR, thereby bypassing the AR blockade. cancernetwork.com

Future research must involve systematic screening of novel AR antagonists against a broad panel of receptors and kinases to identify all potential off-target interactions. This exploration of polypharmacology is essential not only to avoid detrimental side effects but also to uncover potentially beneficial multi-target activities. A thorough characterization of a compound's selectivity profile is a prerequisite for developing safer and more effective next-generation AR antagonists.

Q & A

Q. What experimental models are commonly used to study AR Antagonist 3’s mechanism of action, and how are they validated?

this compound is typically studied in androgen-sensitive prostate cancer cell lines such as LNCaP (which express wild-type AR) and AR-overexpressing PC-3 cells. These models are validated via Western blotting for AR protein levels and luciferase reporter assays to measure AR transcriptional activity . Dose-response experiments (e.g., 0.01–10 nM agonist, 50 nM–1 μM antagonist) are standardized to assess ligand potency and receptor interactions . In vivo models often involve testosterone-induced prostate cancer in rodents, with PSA levels monitored via ELISA .

Q. How do AR antagonists mechanistically disrupt the AR N/C interaction, and what assays confirm this inhibition?

AR antagonists like this compound block ligand-dependent intramolecular interactions between the AR NH2-terminal FXXLF motif and the ligand-binding domain (LBD). This is tested via mammalian two-hybrid assays: co-transfection of AR fragments (e.g., AR-1–503 and AR-507–919) with luciferase reporters (e.g., 5XGAL4Luc or PSA-Enh-Luc). Antagonists inhibit agonist-induced reporter activity (e.g., >5-fold reduction at 1 μM) and are validated with dose-response curves .

Q. What key biochemical assays are used to evaluate this compound’s efficacy in preclinical studies?

- Western blotting : Quantifies AR, PSA, and apoptosis markers (e.g., caspase-3) in cell lysates, often normalized to β-actin .

- Luciferase reporter assays : Measure AR transcriptional activity using androgen-responsive promoters (e.g., PSA-Enh-Luc) .

- Cell viability assays : Compare necrosis vs. apoptosis using caspase-3 activation and mitochondrial depolarization markers .

Advanced Research Questions

Q. How can structural biology techniques resolve contradictions in this compound’s binding kinetics across studies?

X-ray crystallography and cryo-EM of AR-ligand complexes (e.g., A2AAR structures) identify critical binding residues and conformational changes. Mutagenesis studies (e.g., LBD mutations from prostate cancer patients) validate antagonist efficacy in disrupting N/C interactions. Dose-response discrepancies (e.g., IC50 variations) are addressed by standardizing assay conditions (e.g., 10 nM testosterone baseline) .

Q. What methodologies address contradictions between preclinical and clinical data for this compound?

- Pharmacokinetic/pharmacodynamic (PK/PD) modeling : Correlates in vitro IC50 values (e.g., 0.63 hazard ratio for survival in clinical trials) with plasma concentrations .

- Comparative transcriptomics : Identifies AR splice variants (e.g., AR-V7) in resistant tumors using RNA-seq, explaining reduced antagonist efficacy in vivo .

Q. How can combination therapies with this compound be optimized to overcome resistance?

Co-treatment with proteasome inhibitors (e.g., Bortezomib) enhances apoptosis by reducing AR protein stability. Methodologies include:

Q. What in vivo experimental designs improve translational relevance for this compound?

Q. How are computational methods used to predict this compound’s off-target effects?

Q. Data Contradiction Analysis Framework

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.